molecular formula C20H18F2N4O2 B12275047 N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

Cat. No.: B12275047
M. Wt: 384.4 g/mol
InChI Key: WRYNXBDXGBGEBU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrazole ring.

    Attachment of the phenyl groups:

    Formation of the ethanediamide linkage: The final step involves the formation of the ethanediamide linkage, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and structural features sets it apart from other similar compounds.

Properties

Molecular Formula

C20H18F2N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide

InChI

InChI=1S/C20H18F2N4O2/c1-26-18(9-11-24-26)14-4-2-13(3-5-14)8-10-23-19(27)20(28)25-17-12-15(21)6-7-16(17)22/h2-7,9,11-12H,8,10H2,1H3,(H,23,27)(H,25,28)

InChI Key

WRYNXBDXGBGEBU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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